molecular formula C17H16ClNO6 B10878251 5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid

5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid

Cat. No.: B10878251
M. Wt: 365.8 g/mol
InChI Key: QVPWXULYKOESPC-UHFFFAOYSA-N
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Description

5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid is an organic compound with a complex structure that includes a chloro group, methoxy groups, and a benzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Acylation: Reaction of the amino group with 3,4-dimethoxybenzoyl chloride to form the benzoyl amide.

    Methoxylation: Introduction of methoxy groups at specific positions on the aromatic ring.

    Chlorination: Introduction of the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding dechlorinated compound.

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-chloro-2-methoxybenzoic acid: Similar structure but with an amino group instead of the benzoyl amide.

    3,4-dimethoxybenzoic acid: Lacks the chloro and benzoyl amide groups.

Uniqueness

5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid is unique due to the combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C17H16ClNO6

Molecular Weight

365.8 g/mol

IUPAC Name

5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid

InChI

InChI=1S/C17H16ClNO6/c1-23-13-5-4-9(6-15(13)25-3)16(20)19-12-8-14(24-2)10(17(21)22)7-11(12)18/h4-8H,1-3H3,(H,19,20)(H,21,22)

InChI Key

QVPWXULYKOESPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)C(=O)O)Cl)OC

Origin of Product

United States

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